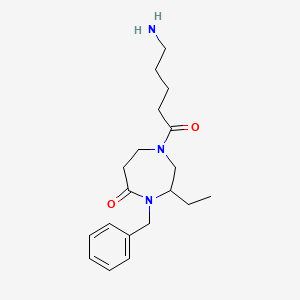![molecular formula C20H25N5O B5431159 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a compound that belongs to the class of benzodiazepines. It is commonly known as PBD, and it has been widely used in scientific research due to its unique properties.
作用机制
PBD acts as a positive allosteric modulator of GABA-A receptors. It binds to a specific site on the receptor, which enhances the receptor's response to GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PBD are primarily mediated through its interaction with GABA-A receptors. PBD has been shown to increase the frequency of chloride ion channel opening, which results in an increase in the inhibitory tone in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative effects.
实验室实验的优点和局限性
One of the main advantages of using PBD in lab experiments is its selectivity for GABA-A receptors. This makes it a valuable tool for studying the function of these receptors. However, one limitation of using PBD is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
未来方向
There are several future directions for research on PBD. One area of interest is the development of new compounds that have similar properties to PBD but with longer half-lives. This would allow for more extended studies of the compound's effects. Another area of interest is the use of PBD in the development of new treatments for anxiety, epilepsy, and other neurological disorders.
Conclusion
In conclusion, 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a valuable tool for scientific research due to its unique properties. It has been extensively used in the study of GABA-A receptors and has shown promise as a potential treatment for anxiety, epilepsy, and other neurological disorders. Further research is needed to explore its full potential as a therapeutic agent.
合成方法
The synthesis of PBD involves the reaction of 2-(3-pyrrolidinyl)benzoyl chloride with 1,2-diaminopyrimidine in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt. The purity of the synthesized PBD can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
PBD has been extensively used in scientific research as a tool to study the structure and function of GABA-A receptors. It has been shown to selectively bind to a specific site on the receptor, which makes it a valuable tool for studying the receptor's function. PBD has also been used in studies related to anxiety, epilepsy, and other neurological disorders.
属性
IUPAC Name |
(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(18-6-2-1-5-17(18)16-7-10-21-15-16)24-11-4-12-25(14-13-24)20-22-8-3-9-23-20/h1-3,5-6,8-9,16,21H,4,7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJNIACSGJFGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C3CCNC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)
![2-{2-chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5431079.png)
![4-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5431086.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5431096.png)
![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine](/img/structure/B5431104.png)
![4-chloro-2-fluoro-N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5431113.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5431130.png)
![(4aS*,8aR*)-6-[(4,5-dimethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431136.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)